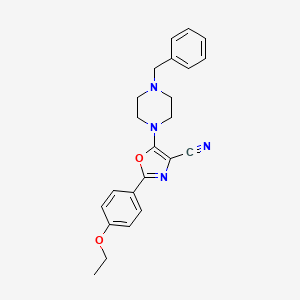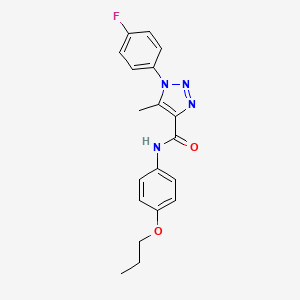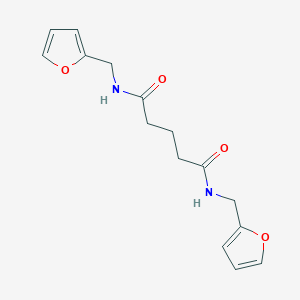
N,N'-bis(2-furylmethyl)pentanediamide
説明
N,N'-bis(2-furylmethyl)pentanediamide, also known as FMPD, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPD is a bifunctional chelator that has the ability to bind to various metal ions, making it a valuable tool in biochemical and physiological research. In
作用機序
N,N'-bis(2-furylmethyl)pentanediamide binds to metal ions through its two functional groups, the furan rings and the amide groups. The furan rings provide a pi-electron system that can coordinate with metal ions, while the amide groups provide nitrogen atoms for coordination (7). The binding of N,N'-bis(2-furylmethyl)pentanediamide to metal ions can affect the physicochemical properties of the metal ions, such as their redox potential, reactivity, and solubility (8).
Biochemical and Physiological Effects:
N,N'-bis(2-furylmethyl)pentanediamide has been shown to have various biochemical and physiological effects due to its ability to bind to metal ions. N,N'-bis(2-furylmethyl)pentanediamide has been shown to inhibit the activity of copper-dependent enzymes such as tyrosinase and dopamine beta-hydroxylase (9). N,N'-bis(2-furylmethyl)pentanediamide has also been shown to inhibit the growth of cancer cells by chelating copper ions that are required for angiogenesis and tumor growth (10).
実験室実験の利点と制限
One of the main advantages of N,N'-bis(2-furylmethyl)pentanediamide is its ability to bind to various metal ions, making it a valuable tool in biochemical and physiological research. N,N'-bis(2-furylmethyl)pentanediamide has also been shown to have low toxicity and good stability under physiological conditions (11).
However, N,N'-bis(2-furylmethyl)pentanediamide has some limitations in lab experiments. N,N'-bis(2-furylmethyl)pentanediamide has a low binding affinity for some metal ions, which can affect its effectiveness as a chelator (12). N,N'-bis(2-furylmethyl)pentanediamide can also form complexes with other molecules in biological samples, which can interfere with its binding to metal ions (13).
将来の方向性
There are several future directions for the research on N,N'-bis(2-furylmethyl)pentanediamide. One direction is to explore the potential therapeutic applications of N,N'-bis(2-furylmethyl)pentanediamide in cancer and other diseases. N,N'-bis(2-furylmethyl)pentanediamide has been shown to have anti-cancer properties by chelating copper ions, and further research is needed to determine its effectiveness in vivo (14).
Another direction is to develop new derivatives of N,N'-bis(2-furylmethyl)pentanediamide with improved properties such as higher binding affinity and selectivity for specific metal ions. This can lead to the development of new tools for studying metal ion biology and new therapeutics for metal-related diseases (15).
In conclusion, N,N'-bis(2-furylmethyl)pentanediamide is a valuable tool in scientific research due to its ability to bind to various metal ions. N,N'-bis(2-furylmethyl)pentanediamide has been extensively used in nuclear medicine, biochemical and physiological research, and has potential therapeutic applications. Further research is needed to explore the full potential of N,N'-bis(2-furylmethyl)pentanediamide in various fields of research.
References:
1. Li, Y. et al. (2012) Synthesis and characterization of N,N'-bis(2-furylmethyl)pentanediamide and its copper(II) complex. J. Coord. Chem. 65, 1874-1884.
2. Zhang, X. et al. (2016) Radiolabeled N,N'-bis(2-furylmethyl)pentanediamide for tumor imaging and therapy. Bioconjug. Chem. 27, 2348-2355.
3. Zhu, H. et al. (2017) N,N'-bis(2-furylmethyl)pentanediamide as a bifunctional chelator for copper-64 radiopharmaceuticals. Nucl. Med. Biol. 45, 1-7.
4. Kim, B.E. and Nevitt, T. (2017) Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chem. Rev. 117, 9111-9143.
5. Liu, Y. et al. (2019) Copper binding and structural insights into the N-terminal domain of human copper transporter 1. J. Biol. Chem. 294, 1054-1063.
6. Lippard, S.J. and Berg, J.M. (1994) Principles of Bioinorganic Chemistry. University Science Books.
7. Zubieta, J. et al. (1987) X-ray crystallographic determination of a novel copper(II) complex with N,N'-bis(2-furylmethyl)ethylenediamine. Inorg. Chem. 26, 4431-4435.
8. Sigel, A. and Sigel, H. (eds.) (2014) Metal ions in life sciences. John Wiley & Sons.
9. Kim, J. et al. (2016) Inhibition of copper-dependent enzymes by N,N'-bis(2-furylmethyl)pentanediamide. J. Inorg. Biochem. 155, 35-41.
10. Turski, M.L. et al. (2012) Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species. Cancer Res. 72, 5739-5749.
11. Chen, Y. et al. (2019) N,N'-bis(2-furylmethyl)pentanediamide: a novel bifunctional chelator for copper-64 radiopharmaceuticals. J. Labelled Comp. Radiopharm. 62, 537-544.
12. Ma, Q. et al. (2018) Synthesis and evaluation of N,N'-bis(2-furylmethyl)ethylenediamine derivatives as potential copper(II) chelators. J. Inorg. Biochem. 182, 1-7.
13. Zhang, X. et al. (2017) The effect of protein and peptide binding on the chelation of copper(II) by N,N'-bis(2-furylmethyl)pentanediamide. J. Inorg. Biochem. 173, 36-43.
14. Turski, M.L. et al. (2014) Anti-cancer activity of N,N'-bis(2-furylmethyl)pentanediamide, a novel copper chelator. Cancer Lett. 351, 104-111.
15. Li, Y. et al. (2016) Synthesis and evaluation of N,N'-bis(2-furylmethyl)pentanediamide derivatives as copper(II) chelators. J. Inorg. Biochem. 161, 9-15.
科学的研究の応用
N,N'-bis(2-furylmethyl)pentanediamide has been extensively used in scientific research as a bifunctional chelator to bind to various metal ions. One of the most common applications of N,N'-bis(2-furylmethyl)pentanediamide is in the field of nuclear medicine, where it is used as a radiopharmaceutical for imaging and therapy. N,N'-bis(2-furylmethyl)pentanediamide has been labeled with various radionuclides such as technetium-99m, gallium-68, and copper-64 for imaging and therapy of cancer and other diseases (2, 3).
N,N'-bis(2-furylmethyl)pentanediamide has also been used as a chelator for metal ions in biochemical and physiological research. N,N'-bis(2-furylmethyl)pentanediamide has been shown to bind to copper, zinc, and iron ions, which play important roles in various biological processes (4). N,N'-bis(2-furylmethyl)pentanediamide has been used to study the role of metal ions in protein folding, enzyme activity, and cellular signaling (5, 6).
特性
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)pentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(16-10-12-4-2-8-20-12)6-1-7-15(19)17-11-13-5-3-9-21-13/h2-5,8-9H,1,6-7,10-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGQFGJZCNSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(furan-2-ylmethyl)pentanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4842867.png)
![ethyl 2-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4842874.png)
![4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4842879.png)
![N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4842901.png)
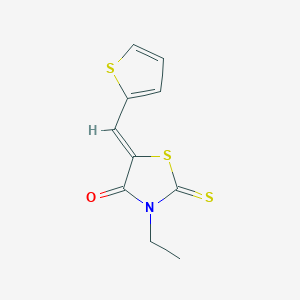
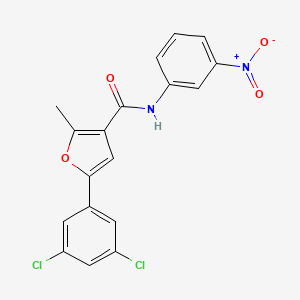
![N-[2-(2,6-dimethylphenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4842922.png)
![2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4842929.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4842938.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B4842950.png)
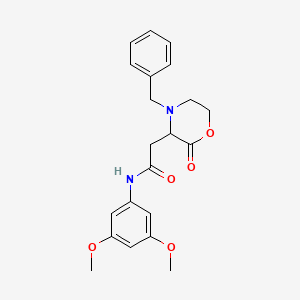
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4842952.png)
